
Ataciguat
Übersicht
Beschreibung
Ataciguat is a novel anthranilic acid derivative that belongs to a structural class of soluble guanylate cyclase activators. It is known for its ability to activate the oxidized form of soluble guanylate cyclase, which plays a crucial role in various physiological processes. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as aortic valve stenosis .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
Aortic Valve Stenosis
Ataciguat is currently undergoing clinical trials for its efficacy in treating aortic valve stenosis, a condition characterized by the narrowing of the aortic valve opening. Phase II studies aim to evaluate its safety and effectiveness in slowing the progression of valve calcification and improving hemodynamic parameters in affected patients .
Peripheral Arterial Disease
Previously, this compound was investigated for its potential benefits in patients with peripheral arterial disease. A randomized controlled trial assessed its impact on walking distance and overall vascular function. Although initial studies showed promise, further research was halted due to insufficient efficacy .
Neuropathic Pain Management
This compound has been explored for its potential to alleviate neuropathic pain. However, this line of investigation has been discontinued, as results did not meet clinical endpoints necessary for further development .
Endothelial Function Improvement
Recent studies have demonstrated that this compound enhances endothelial function by reducing oxidative stress. In vitro experiments showed that this compound significantly decreased superoxide anion production in endothelial cells, suggesting its utility in managing conditions linked to oxidative stress and endothelial dysfunction .
Congestive Heart Failure
In preclinical models of congestive heart failure, this compound has been shown to improve vascular function and reduce platelet activation. Chronic administration resulted in enhanced nitric oxide sensitivity and improved vasomotor function, indicating its potential role in managing heart failure-related complications .
Summary of Clinical Studies
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it can be administered orally with a favorable absorption profile. Studies have demonstrated dose-dependent increases in plasma concentration, supporting its use in clinical settings where precise dosing is critical .
Wirkmechanismus
Target of Action
Ataciguat, also known as HMR 1766, is a novel anthranilic acid derivative . It primarily targets the soluble guanylate cyclase (sGC) . sGC is a key transducer of nitric oxide (NO) signaling and is present in two redox forms: the NO-sensitive ferrous heme iron (Fe (II)) form and a NO-insensitive oxidized form containing the ferric heme iron (Fe (III)) . This compound predominantly stimulates the oxidized form of sGC .
Mode of Action
This compound interacts with its target, sGC, and stimulates it, leading to an increase in the production of cyclic guanosine monophosphate (cGMP) . The action of this compound at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .
Biochemical Pathways
The stimulation of sGC by this compound leads to the conversion of guanylate triphosphate (GTP) to cGMP . This cGMP then regulates multiple signaling pathways in cells . The cardiovascular, pulmonary, and neurological systems, as well as organs like the kidney, brain, and liver, are highly dependent on NO-sGC-cGMP regulation .
Result of Action
This compound’s action results in normalized vasodilation and the vascular response to exogenous NO in rats with congestive heart failure . It also reduces platelet activation . These effects suggest that this compound could have potential therapeutic applications in cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
Ataciguat plays a significant role in biochemical reactions by interacting with soluble guanylate cyclase. Soluble guanylate cyclase exists in two redox forms: the nitric oxide-sensitive ferrous heme iron form and the nitric oxide-insensitive oxidized form containing ferric heme iron. This compound predominantly stimulates the oxidized form of soluble guanylate cyclase, enhancing its activity. This interaction leads to the production of cyclic guanosine monophosphate, which is a crucial secondary messenger in various physiological processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to normalize platelet activation by reducing P-selectin expression and increasing platelet vasodilator-stimulated phosphoprotein phosphorylation. Additionally, this compound restores endothelium-dependent relaxation in isolated aortic rings, indicating its positive impact on vascular function. These effects are particularly relevant in conditions such as diabetes mellitus, where nitric oxide bioavailability is compromised .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with soluble guanylate cyclase. By stimulating the oxidized form of soluble guanylate cyclase, this compound enhances the production of cyclic guanosine monophosphate. This secondary messenger plays a pivotal role in various cellular processes, including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell proliferation. This compound’s ability to activate soluble guanylate cyclase even under conditions of reduced nitric oxide availability makes it a promising therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that chronic treatment with this compound can normalize platelet activation and restore vascular function in diabetic models. The stability and degradation of this compound in laboratory conditions have also been investigated, revealing its sustained activity over extended periods. Long-term effects on cellular function, such as improved endothelial function and reduced atherosclerosis progression, have been documented in in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving diabetic rats, chronic treatment with this compound normalized platelet activation and vascular function at specific dosages. High doses of this compound may lead to adverse effects, including potential toxicity. Threshold effects have been observed, indicating that optimal dosages are crucial for achieving therapeutic benefits without inducing harmful side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide signaling. By stimulating soluble guanylate cyclase, this compound enhances the production of cyclic guanosine monophosphate, which in turn influences various metabolic processes. The interaction of this compound with enzymes and cofactors involved in nitric oxide signaling pathways is critical for its therapeutic effects. Additionally, this compound’s impact on metabolic flux and metabolite levels has been studied in various models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions ensure that this compound reaches its site of action, where it can effectively stimulate soluble guanylate cyclase. The distribution of this compound in different tissues has been studied to understand its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with soluble guanylate cyclase. Targeting signals and post-translational modifications may influence this compound’s localization, ensuring its effective action. Understanding the subcellular localization of this compound is important for optimizing its therapeutic applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ataciguat umfasst mehrere Schritte, beginnend mit leicht verfügbaren AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen, um optimale Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Kosteneffektivität und Skalierbarkeit optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um this compound in großen Mengen zu produzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ataciguat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen jedoch im Allgemeinen kontrollierte Temperaturen, Drücke und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten this compound-Analoga produzieren können .
Vergleich Mit ähnlichen Verbindungen
Ataciguat ist einzigartig unter den löslichen Guanylatcyclase-Aktivatoren, da es in der Lage ist, die oxidierte Form des Enzyms gezielt anzusprechen. Ähnliche Verbindungen umfassen:
Riociguat: Ein weiterer Stimulator der löslichen Guanylatcyclase, der jedoch hauptsächlich die reduzierte Form des Enzyms angreift.
Cinaciguat: Ein Aktivator der löslichen Guanylatcyclase mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Vericiguat: Ein neuerer Stimulator der löslichen Guanylatcyclase mit Anwendungen in der Behandlung von Herzinsuffizienz
Die Spezifität von this compound für die oxidierte Form der löslichen Guanylatcyclase unterscheidet es von diesen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der oxidierten löslichen Guanylatcyclase in verschiedenen physiologischen und pathologischen Prozessen.
Biologische Aktivität
Ataciguat, also known as HMR-1766, is a soluble guanylate cyclase (sGC) activator that has garnered attention for its potential therapeutic applications in various cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial function, and relevant clinical findings.
This compound enhances the production of cyclic guanosine monophosphate (cGMP) by activating sGC, which plays a crucial role in mediating the effects of nitric oxide (NO) in vascular physiology. The compound has shown efficacy in counteracting oxidative stress, a common feature in cardiovascular diseases that impairs NO signaling.
- Activation of sGC : this compound stimulates both heme-containing and heme-free forms of sGC, leading to increased cGMP levels even in conditions of oxidative stress. Studies have demonstrated that it significantly enhances cGMP production in smooth muscle cells exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) .
- Reduction of Superoxide Anions : In endothelial cells, this compound reduces the formation of superoxide anions induced by angiotensin II. This reduction is associated with improved endothelial function and vascular relaxation, highlighting its potential role in managing oxidative stress-related vascular dysfunction .
Effects on Endothelial Function
Research indicates that this compound improves endothelial function through several mechanisms:
- Enhanced Vascular Relaxation : In isolated aortic rings from hypertensive models, this compound treatment resulted in improved relaxation responses compared to controls. For instance, the effective concentration (Emax) for relaxation was significantly higher in treated groups .
- Inhibition of Platelet Activation : Chronic treatment with this compound has been shown to normalize platelet activation in animal models, suggesting potential benefits in preventing thrombus formation .
Clinical Studies and Findings
This compound has been evaluated in various clinical settings, although some studies have been halted due to lack of efficacy. Key findings include:
- Preclinical Studies : In models of congestive heart failure and aortic stenosis, this compound demonstrated a capacity to reduce aortic valve calcification and improve overall vascular function .
- Clinical Trials : Early-stage clinical trials indicated that this compound might slow the progression of conditions like peripheral arterial disease and neuropathic pain . However, further development has faced challenges.
Data Summary
The following table summarizes key findings from studies on this compound's biological activity:
Study Type | Model/Population | Key Findings |
---|---|---|
Preclinical | Rat model of heart failure | Improved vascular function and NO sensitivity |
Preclinical | Canine model of coronary thrombosis | Reduced thrombus formation and normalized platelet activation |
Clinical Trial | Healthy volunteers | Enhanced cGMP production under oxidative stress |
Clinical Trial | Patients with aortic stenosis | Slowed progression of valve dysfunction |
Case Studies
Case Study 1 : A study involving a rat model with congestive heart failure showed that chronic treatment with this compound led to normalized endothelial function and reduced platelet activation, suggesting its therapeutic potential in heart failure management .
Case Study 2 : In patients with peripheral arterial disease, initial trials indicated that this compound could improve walking distance and overall vascular health; however, these studies were not continued due to insufficient primary outcomes .
Eigenschaften
IUPAC Name |
5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHLRGARXNPFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048746 | |
Record name | Ataciguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254877-67-3 | |
Record name | Ataciguat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ataciguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ataciguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ataciguat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.